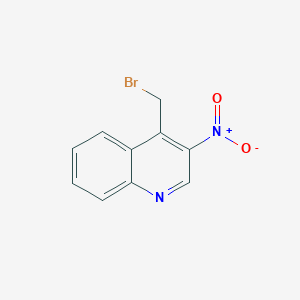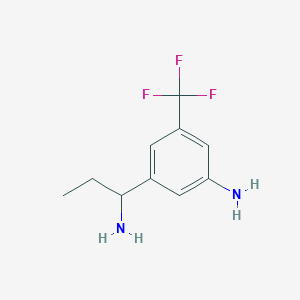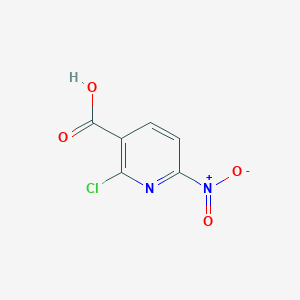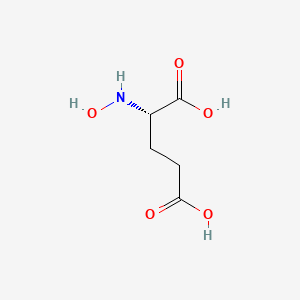
4-(Bromomethyl)-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromomethyl and nitro groups in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-nitroquinoline typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 3-position. This is followed by bromination at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in solvents like acetone or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of a constant-temperature water bath reactor under illumination has been reported to be effective for the bromination step .
化学反応の分析
Types of Reactions: 4-(Bromomethyl)-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Reduction: The major product is 4-(Bromomethyl)-3-aminoquinoline.
Oxidation: Oxidized derivatives of the quinoline ring.
科学的研究の応用
4-(Bromomethyl)-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
作用機序
The mechanism of action of 4-(Bromomethyl)-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules .
類似化合物との比較
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Benzyl bromide: Known for its use in organic synthesis as a benzylating agent.
Uniqueness: 4-(Bromomethyl)-3-nitroquinoline is unique due to the presence of both bromomethyl and nitro groups on the quinoline ring, which allows for a wide range of chemical modifications and applications. Its dual functional groups make it a versatile compound in synthetic chemistry and medicinal research.
特性
CAS番号 |
79965-63-2 |
|---|---|
分子式 |
C10H7BrN2O2 |
分子量 |
267.08 g/mol |
IUPAC名 |
4-(bromomethyl)-3-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13(14)15/h1-4,6H,5H2 |
InChIキー |
RZYYYHHLHIWPRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)







![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)

